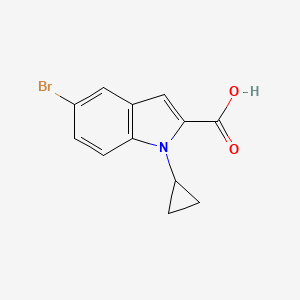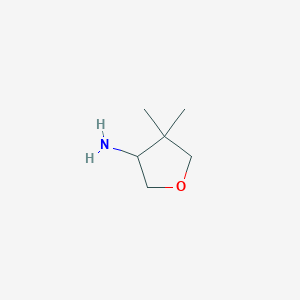
4,4-Dimethyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the family of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 4,4-dimethyl substituents adds to the compound’s stability and reactivity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,3-oxazinan-2-one typically involves the cyclization of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the six-membered oxazinanone ring .
Another method involves the use of aminopropanol and propargyl alcohol as substrates, reacting with carbon dioxide in the presence of a novel three-dimensional framework catalyst. This approach offers mild reaction conditions (80°C, 0.1 MPa) and is considered eco-friendly .
Industrial Production Methods
Industrial production of this compound often employs dialkyl carbonates as carbonylating agents. The reaction is facilitated by the presence of a bicyclic nitrogen base, which promotes the formation of cyclic carbamates through a double B Ac 2 mechanism .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxazinanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazinanones, amine derivatives, and other heterocyclic compounds .
Scientific Research Applications
4,4-Dimethyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,3-oxazinan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the 4,4-dimethyl substituents, which stabilize the oxazinanone ring and facilitate its participation in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinan-2-one: Lacks the 4,4-dimethyl substituents, making it less stable and reactive.
4,6-Disubstituted-1,3-oxazinan-2-one: Contains different substituents at the 4 and 6 positions, leading to variations in reactivity and stability.
1,3-Oxazinane-2,5-dione: A related compound with a different ring structure and reactivity profile .
Uniqueness
4,4-Dimethyl-1,3-oxazinan-2-one is unique due to its enhanced stability and reactivity, attributed to the presence of the 4,4-dimethyl substituents. This makes it a valuable compound for various chemical, biological, and industrial applications.
Properties
IUPAC Name |
4,4-dimethyl-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYQYOVXWOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5H,6H,7H-cyclopenta[b]pyrazin-6-amine](/img/structure/B8011753.png)
